molecular formula C20H18Cl2F2O3 B2500366 Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate CAS No. 400082-53-3

Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate

Cat. No.: B2500366
CAS No.: 400082-53-3
M. Wt: 415.26
InChI Key: JDFPGIXLEWDVIO-UHFFFAOYSA-N
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Description

Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate is a complex organic compound characterized by its unique structure, which includes two chlorinated and fluorinated phenyl groups attached to a central butanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the alkylation of ethyl acetoacetate with 2-chloro-6-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the deprotonation of ethyl acetoacetate, making it more nucleophilic and reactive towards the benzyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The chlorinated and fluorinated phenyl groups can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate can be compared to other similar compounds, such as:

    Ethyl 2,2-bis[(2-chlorophenyl)methyl]-3-oxobutanoate: Lacks the fluorine atoms, which may affect its reactivity and biological activity.

    Ethyl 2,2-bis[(2-fluorophenyl)methyl]-3-oxobutanoate: Lacks the chlorine atoms, which can also influence its chemical properties and interactions.

    Ethyl 2,2-bis[(2-bromophenyl)methyl]-3-oxobutanoate:

These comparisons highlight the unique features of this compound, particularly the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2F2O3/c1-3-27-19(26)20(12(2)25,10-13-15(21)6-4-8-17(13)23)11-14-16(22)7-5-9-18(14)24/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFPGIXLEWDVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC=C1Cl)F)(CC2=C(C=CC=C2Cl)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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